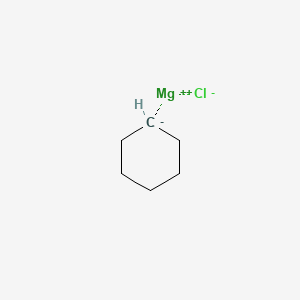
环己基氯化镁
描述
Cyclohexylmagnesium chloride is an organometallic compound widely used in organic synthesis. It is a type of Grignard reagent, which is a class of compounds that are highly reactive and useful for forming carbon-carbon bonds. The chemical formula for cyclohexylmagnesium chloride is C6H11ClMg, and it is typically found as a solution in organic solvents like diethyl ether or tetrahydrofuran. This compound is known for its nucleophilic properties, making it a valuable reagent in various chemical reactions.
科学研究应用
Cyclohexylmagnesium chloride is extensively used in scientific research due to its versatility as a Grignard reagent. Some of its applications include:
Organic Synthesis: Used to introduce cyclohexyl groups into organic molecules, facilitating the synthesis of complex organic compounds.
Pharmaceuticals: Employed in the synthesis of intermediates for drug development.
Polymer Chemistry: Used in the polymerization of certain monomers to create specialized polymers.
Material Science: Utilized in the preparation of organometallic compounds that serve as catalysts in various industrial processes.
作用机制
Target of Action
Cyclohexylmagnesium chloride is a Grignard reagent . Grignard reagents are a class of organometallic compounds representing a standard substrate in organic chemistry . The primary targets of Cyclohexylmagnesium chloride are electrophilic carbon atoms present in carbonyl groups .
Mode of Action
Cyclohexylmagnesium chloride, as a Grignard reagent, is highly reactive . It interacts with its targets, the electrophilic carbon atoms, through a nucleophilic addition reaction . This interaction results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The action of Cyclohexylmagnesium chloride primarily affects the biochemical pathways involving carbonyl-containing compounds . The downstream effects include the formation of alcohols, carboxylic acids, and other organic compounds .
Pharmacokinetics
It’s important to note that as a grignard reagent, it is typically prepared and used in situ for chemical reactions, rather than being administered as a drug .
Result of Action
The molecular and cellular effects of Cyclohexylmagnesium chloride’s action are primarily the formation of new organic compounds through the creation of carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including alcohols and carboxylic acids .
Action Environment
The action, efficacy, and stability of Cyclohexylmagnesium chloride are highly influenced by environmental factors. It is sensitive to moisture and air, and thus, must be prepared and used under anhydrous and inert atmosphere conditions .
生化分析
Biochemical Properties
Cyclohexylmagnesium chloride plays a crucial role in biochemical reactions, particularly in nucleophilic addition and substitution reactions. As a Grignard reagent, it interacts with various biomolecules, including enzymes and proteins, to facilitate the formation of carbon-carbon bonds. Cyclohexylmagnesium chloride is known to react with carbonyl compounds, such as aldehydes and ketones, to form alcohols. This interaction is essential in the synthesis of complex organic molecules and pharmaceuticals .
Cellular Effects
Cyclohexylmagnesium chloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect cell proliferation and differentiation by modulating the activity of specific signaling pathways. For instance, cyclohexylmagnesium chloride can activate or inhibit certain kinases, leading to changes in gene expression and cellular responses. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of cyclohexylmagnesium chloride involves its interaction with biomolecules at the molecular level. It acts as a nucleophile, attacking electrophilic centers in target molecules. This interaction can lead to the formation of new chemical bonds, enzyme inhibition or activation, and changes in gene expression. Cyclohexylmagnesium chloride can bind to specific sites on enzymes, altering their activity and affecting downstream biochemical pathways. These interactions are critical in understanding the compound’s role in various biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cyclohexylmagnesium chloride can change over time due to its stability and degradation. The compound is sensitive to air and moisture, which can lead to its degradation and reduced efficacy. Long-term studies have shown that cyclohexylmagnesium chloride can have lasting effects on cellular function, including changes in cell viability and metabolic activity. These temporal effects are essential to consider when using the compound in experimental settings .
Dosage Effects in Animal Models
The effects of cyclohexylmagnesium chloride vary with different dosages in animal models. At low doses, the compound can facilitate specific biochemical reactions without causing significant toxicity. At higher doses, cyclohexylmagnesium chloride can exhibit toxic effects, including cellular damage and adverse physiological responses. Studies have shown that there are threshold effects, where the compound’s impact becomes more pronounced at certain dosage levels. Understanding these dosage effects is crucial for determining safe and effective use in research and therapeutic applications .
Metabolic Pathways
Cyclohexylmagnesium chloride is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound can participate in reactions that modify the structure and function of biomolecules, leading to changes in metabolic pathways. For example, cyclohexylmagnesium chloride can affect the synthesis and degradation of fatty acids, amino acids, and other essential metabolites. These interactions highlight the compound’s role in regulating cellular metabolism .
Transport and Distribution
Within cells and tissues, cyclohexylmagnesium chloride is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can influence its activity and function. For instance, cyclohexylmagnesium chloride may be sequestered in specific cellular compartments, affecting its availability for biochemical reactions .
Subcellular Localization
The subcellular localization of cyclohexylmagnesium chloride is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, cyclohexylmagnesium chloride may localize to the endoplasmic reticulum, mitochondria, or other organelles, where it can participate in localized biochemical reactions. Understanding its subcellular localization provides insights into its role in cellular processes and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: Cyclohexylmagnesium chloride is prepared through the reaction of cyclohexyl chloride with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
C6H11Cl+Mg→C6H11MgCl
Industrial Production Methods: In industrial settings, the preparation of cyclohexylmagnesium chloride follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring mechanisms to ensure thorough mixing of the reactants. The reaction is carefully controlled to maintain the desired temperature and prevent any side reactions. The resulting solution is then purified and standardized for use in various applications.
化学反应分析
Types of Reactions: Cyclohexylmagnesium chloride primarily undergoes nucleophilic addition and substitution reactions. As a Grignard reagent, it reacts with electrophiles such as carbonyl compounds to form alcohols, aldehydes, or ketones. The general reaction with a carbonyl compound is:
C6H11MgCl+R2C=O→R2C(OH)C6H11
Common Reagents and Conditions:
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Halides: Reacts with alkyl halides to form substituted cyclohexyl compounds.
Esters and Acids: Reacts with esters and carboxylic acids to form tertiary alcohols.
Major Products:
Alcohols: Formed from the reaction with aldehydes and ketones.
Substituted Cyclohexyl Compounds: Formed from the reaction with alkyl halides.
Tertiary Alcohols: Formed from the reaction with esters and carboxylic acids.
相似化合物的比较
Methylmagnesium Chloride: Used for introducing methyl groups.
Ethylmagnesium Chloride: Used for introducing ethyl groups.
Phenylmagnesium Chloride: Used for introducing phenyl groups.
Cyclohexylmagnesium chloride stands out due to its ability to form stable, cyclic structures, making it particularly useful in the synthesis of cyclic compounds and complex organic molecules.
属性
IUPAC Name |
magnesium;cyclohexane;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11.ClH.Mg/c1-2-4-6-5-3-1;;/h1H,2-6H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDWWARPYWCXMG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[CH-]CC1.[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061309 | |
| Record name | Magnesium, chlorocyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solution in diethyl ether: Yellow-brown liquid; [MSDSonline] | |
| Record name | Cyclohexylmagnesium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4598 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
931-51-1 | |
| Record name | Cyclohexylmagnesium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium, chlorocyclohexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium, chlorocyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorocyclohexylmagnesium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.034 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOHEXYLMAGNESIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5772 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of cyclohexylmagnesium chloride in organic synthesis?
A1: Cyclohexylmagnesium chloride is a Grignard reagent, a class of highly versatile reagents in organic chemistry. It primarily acts as a nucleophile, attacking electrophilic carbon atoms to form new carbon-carbon bonds. [, , , , ] This property makes it useful for synthesizing complex molecules from simpler starting materials.
Q2: Can you give specific examples of how cyclohexylmagnesium chloride has been used in synthesis?
A2: Certainly! Several studies showcase its versatility:* Synthesis of Aziridines: Research shows that cyclohexylmagnesium chloride can reduce ketoximes to aziridines, valuable intermediates in the synthesis of various nitrogen-containing compounds. [] * Functionalized Biphenyls: It plays a crucial role in a more efficient synthesis of functionalized biphenyl-based phosphine ligands. These ligands are essential in various catalytic reactions. [] * Alkylation Reactions: This Grignard reagent facilitates the ortho-alkylation of benzamides with alkyl chlorides, offering a new route to modify these important molecules. []* Total Synthesis of Parvaquone: In the total synthesis of the antiviral drug parvaquone, cyclohexylmagnesium chloride is used in a key step to introduce a cyclohexyl substituent. []
Q3: The research mentions the use of cyclohexylmagnesium chloride with a cobalt catalyst. What is the role of cyclohexylmagnesium chloride in this context?
A3: In cobalt-catalyzed reactions, such as the ortho-alkylation of benzamides, cyclohexylmagnesium chloride serves multiple purposes. It acts as a base to deprotonate the amide nitrogen and the ortho-C-H bond. [] Additionally, it is believed to be involved in the generation of the active cobalt catalyst species, enabling the desired transformation. [, ]
Q4: Does cyclohexylmagnesium chloride always act as a nucleophile?
A4: While predominantly a nucleophile, cyclohexylmagnesium chloride exhibits other interesting behaviors. For instance, it can act as a reducing agent, as seen in the conversion of certain ketoximes to aziridines. [] Furthermore, it can convert some ketoximes to ketimines. [] This highlights the importance of reaction conditions and substrates in dictating its reactivity.
Q5: The abstract concerning the synthesis of [carbonyl-11C]WAY-100635 mentions an "immobilized Grignard reagent." What does this mean, and what are the advantages?
A5: In this context, immobilization refers to coating the cyclohexylmagnesium chloride onto the inner surface of a polypropylene tube. [] This technique offers several advantages for synthesizing radiolabeled compounds:* Simplified Purification: Using smaller reagent quantities simplifies product purification. [] * Remote Control: The immobilization allows for adapting the procedure for remote operation in a shielded hot-cell, crucial for radiation safety when working with short-lived radioisotopes like carbon-11. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


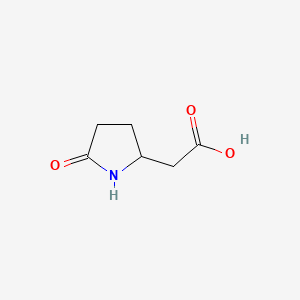


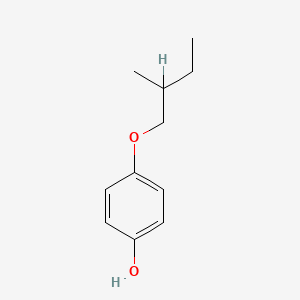
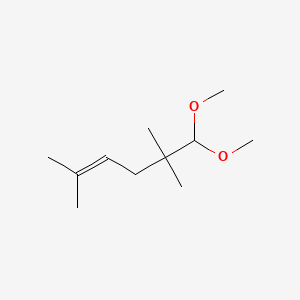
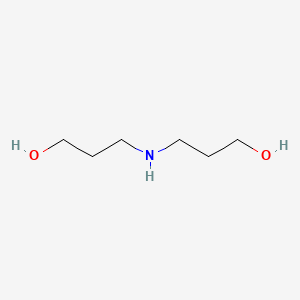
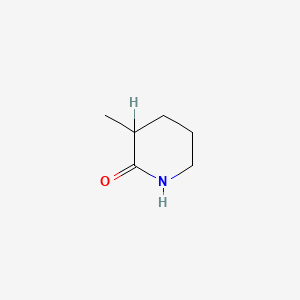
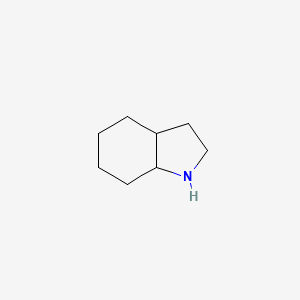
![N-phenyl-N-[(E)-1-phenylethylideneamino]aniline](/img/structure/B1294719.png)
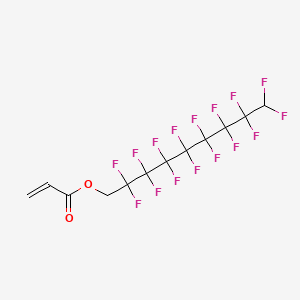
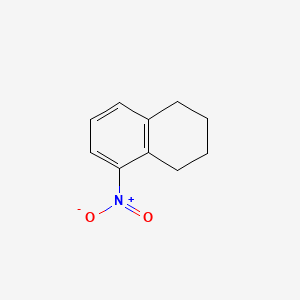
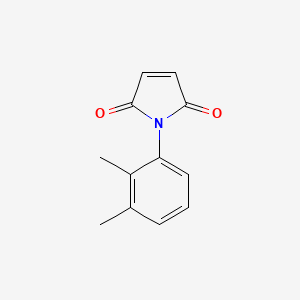
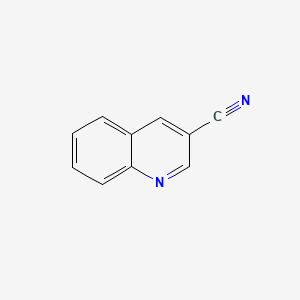
![Tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite)](/img/structure/B1294726.png)
